Miloxacin

Descripción

structure in second source

Propiedades

IUPAC Name |

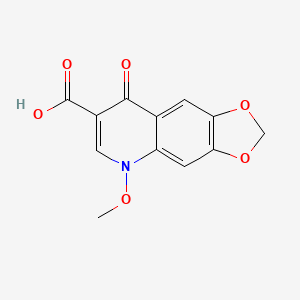

5-methoxy-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQYZRZVRIPTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190563 | |

| Record name | Miloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37065-29-5 | |

| Record name | Miloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37065-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037065295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM4W7043SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Miloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miloxacin is a synthetic quinolone antibiotic that has demonstrated notable efficacy against a range of Gram-negative bacteria. Its unique chemical architecture, characterized by a dioxoloquinoline core, is fundamental to its biological activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, a plausible pathway for its chemical synthesis, and its mechanism of action. The synthesis route is detailed through a step-by-step process, and the guide includes a visualization of the synthesis pathway and the drug's mechanism of action to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure of this compound

This compound is chemically known as 5,8-dihydro-5-methoxy-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid. Its molecular structure is characterized by a fused heterocyclic system consisting of a quinolone core, a dioxolane ring, a methoxy group at the N-1 position, and a carboxylic acid group at the C-7 position.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5-methoxy-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid[3] |

| Molecular Formula | C₁₂H₉NO₆[3] |

| Molecular Weight | 263.21 g/mol |

| CAS Number | 37065-29-5[3] |

| SMILES | CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O[3] |

Plausible Synthesis Pathway of this compound

While a specific, detailed industrial synthesis process for this compound is not widely published, a scientifically sound pathway can be proposed based on established quinolone synthesis methodologies, primarily the Gould-Jacobs reaction. This multi-step synthesis would likely begin with 3,4-(methylenedioxy)aniline.

The proposed synthesis can be broken down into the following key transformations:

-

Formation of the Quinolone Core via Gould-Jacobs Reaction: This classic method for quinolone synthesis involves the reaction of an aniline derivative with an alkoxymethylenemalonate.[4] In this case, 3,4-(methylenedioxy)aniline would be reacted with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to form the basic quinolone ring structure.

-

Introduction of the Carboxylic Acid Group: The ester group at the C-3 position, resulting from the Gould-Jacobs reaction, is hydrolyzed to a carboxylic acid. This carboxylic acid group is crucial for the antibacterial activity of quinolones, as it is involved in binding to DNA gyrase.[5]

-

N-Methoxylation: The introduction of the methoxy group at the N-1 position of the quinolone ring is a critical step. This can be achieved through N-alkylation or N-oxidation followed by methylation. Selective methylation of the nitrogen atom in the quinolone ring can be accomplished using various methylating agents.[6]

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the synthesis of this compound, based on general procedures for similar transformations.

Step 1: Synthesis of Ethyl 8-oxo-5H-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate (Gould-Jacobs Reaction)

-

Materials: 3,4-(methylenedioxy)aniline, diethyl ethoxymethylenemalonate (DEEM), high-boiling point solvent (e.g., diphenyl ether).

-

Procedure:

-

A mixture of 3,4-(methylenedioxy)aniline (1 equivalent) and DEEM (1.1 equivalents) is heated at 100-120 °C for 1-2 hours to form the anilinomethylenemalonate intermediate.

-

The reaction mixture is then added to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-260 °C and maintained at this temperature for 30-60 minutes to effect cyclization.

-

The mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried.

-

Step 2: Synthesis of 8-oxo-5H-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid (Hydrolysis)

-

Materials: Ethyl 8-oxo-5H-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate, sodium hydroxide, water, ethanol, hydrochloric acid.

-

Procedure:

-

The ester from Step 1 is suspended in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide (e.g., 10%) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).

-

The solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Step 3: Synthesis of this compound (N-Methoxylation)

-

Materials: 8-oxo-5H-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid, a suitable base (e.g., potassium carbonate), a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a polar aprotic solvent (e.g., DMF).

-

Procedure:

-

The carboxylic acid from Step 2 is dissolved in a polar aprotic solvent.

-

A base is added to deprotonate the nitrogen atom of the quinolone ring.

-

The methylating agent is added, and the reaction mixture is stirred at an appropriate temperature until the reaction is complete.

-

The product is isolated by precipitation with water, followed by filtration, washing, and drying.

-

Mechanism of Action: Inhibition of DNA Gyrase

This compound, like other quinolone antibiotics, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for DNA replication, transcription, and repair in bacteria. DNA gyrase introduces negative supercoils into the bacterial DNA, a process that is crucial for relieving torsional stress during DNA unwinding.

This compound binds to the DNA-gyrase complex, stabilizing a transient state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks in the bacterial chromosome. The resulting damage to the DNA is lethal to the bacterium. The carboxylic acid group at the C-7 position of this compound is critical for this interaction, as it chelates magnesium ions in the active site of the enzyme, facilitating the binding of the drug to the DNA-gyrase complex.

Quantitative Data

Conclusion

This compound's distinct chemical structure, featuring a dioxoloquinoline core, underpins its antibacterial activity. While a detailed industrial synthesis protocol remains proprietary, a plausible and efficient synthetic route can be constructed based on well-established chemical reactions, primarily the Gould-Jacobs reaction. The mechanism of action, involving the inhibition of bacterial DNA gyrase, is a hallmark of the quinolone class of antibiotics. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, offering insights into its synthesis and mode of action that can inform further research and development efforts.

References

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 3. researchgate.net [researchgate.net]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. C-3 Carboxylic Acid Group: Significance and symbolism [wisdomlib.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

The Discovery and Early Development of Miloxacin: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Miloxacin is a first-generation quinolone antibacterial agent, discovered and developed by Sumitomo Chemical Co., Ltd. in the late 1970s. This document provides a detailed technical overview of the discovery, synthesis, mechanism of action, and early clinical development of this compound. Emerging from a research program focused on novel quinoline derivatives, this compound demonstrated significant in vitro and in vivo activity against a range of Gram-negative bacteria. Its mechanism of action was identified as the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication. Early clinical evaluation in the late 1970s explored its efficacy in treating urinary tract infections. This guide consolidates the available scientific data, presenting it in a structured format with quantitative data tables, detailed experimental methodologies derived from published literature, and visualizations of key pathways and processes to facilitate a comprehensive understanding of the foundational research and development of this compound.

Discovery and Historical Context

The discovery of this compound originated from research into novel quinoline derivatives with antibacterial properties. In 1977, a team of scientists at Sumitomo Chemical Co., Ltd. synthesized a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Among these, the compound later identified as this compound, with the chemical name 5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo-[4,5-g]quinoline-7-carboxylic acid, was found to be one of the most active against Gram-negative bacteria and Staphylococcus aureus. This discovery placed this compound within the first generation of quinolone antibiotics, a class of synthetic antibacterial agents that began with the discovery of nalidixic acid.

The development of this compound occurred during a period of intense research into synthetic antibacterial agents to combat the growing challenge of bacterial resistance. Following its initial discovery, preclinical and early clinical studies were conducted to characterize its efficacy, safety, and pharmacokinetic profile. A notable clinical trial was conducted in 1979, comparing this compound to nalidixic acid for the treatment of chronic complicated urinary tract infections.[1] While initial results were promising, the development trajectory of this compound beyond the early 1980s is not well-documented in publicly available literature, suggesting that its development may have been discontinued.

Synthesis of this compound

The synthesis of this compound, as described in the foundational 1977 paper by Agui et al., is a multi-step process starting from commercially available reagents. While the full detailed protocol from the original publication is not readily accessible, the general synthetic pathway can be reconstructed based on the chemical structure and common quinolone synthesis methodologies of that era.

Experimental Protocol: General Synthetic Pathway

The synthesis of the quinolone core typically involves the Gould-Jacobs reaction or a similar cyclization method. For this compound, the synthesis would likely have involved the following key steps:

-

Preparation of the Substituted Aniline Precursor: Synthesis of an appropriately substituted aniline derivative containing the methylenedioxy and methoxy groups.

-

Condensation with a Malonic Ester Derivative: Reaction of the aniline precursor with a diethyl ethoxymethylenemalonate or a similar reagent to form an enamine intermediate.

-

Thermal Cyclization: Heating the intermediate to induce cyclization and form the quinolone ring system.

-

Saponification: Hydrolysis of the ester group to yield the carboxylic acid, a key functional group for the antibacterial activity of quinolones.

-

N-Alkoxylation: Introduction of the N-methoxy group, a distinguishing feature of this compound.

A generalized workflow for the synthesis is depicted below.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

This compound, like other quinolone antibiotics, exerts its bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II).[2] DNA gyrase is a vital enzyme responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication, transcription, and repair.

The proposed mechanism involves the following steps:

-

Binding to the DNA-Gyrase Complex: this compound intercalates with the bacterial DNA and binds to the DNA gyrase enzyme, forming a stable ternary complex.

-

Inhibition of DNA Ligase Activity: This complex physically blocks the re-ligation of the DNA strands that have been cleaved by the gyrase.

-

Induction of Double-Strand Breaks: The accumulation of these unrepaired DNA breaks triggers a cascade of events leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.

The signaling pathway illustrating this mechanism is shown below.

In Vitro Antibacterial Activity

This compound demonstrated a broad spectrum of activity against Gram-negative bacteria, with notable potency against members of the Enterobacteriaceae family. Its in vitro efficacy was comparable to that of oxolinic acid and significantly greater than that of nalidixic acid.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentrations (MICs) of this compound were likely determined using the agar dilution method, a standard technique at the time of its development.

-

Preparation of Media: Mueller-Hinton agar was prepared and sterilized.

-

Drug Dilution Series: A series of twofold dilutions of this compound were prepared and incorporated into the molten agar.

-

Inoculum Preparation: Bacterial strains were grown to a specific turbidity, corresponding to a standardized cell density (e.g., 10^8 CFU/mL), and then diluted.

-

Inoculation: A standardized volume of the diluted bacterial suspension was spotted onto the surface of the agar plates containing different concentrations of this compound.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

The following table summarizes the reported in vitro activity of this compound against various bacterial species.

| Bacterial Species | This compound MIC (µg/mL) | Oxolinic Acid MIC (µg/mL) | Nalidixic Acid MIC (µg/mL) |

| Escherichia coli | 0.1 - 0.4 | 0.1 - 0.4 | 1.6 - 6.3 |

| Klebsiella pneumoniae | 0.2 - 0.8 | 0.2 - 0.8 | 3.1 - 12.5 |

| Proteus mirabilis | 0.4 - 1.6 | 0.4 - 1.6 | 6.3 - 25 |

| Proteus vulgaris | 0.2 - 0.8 | 0.2 - 0.8 | 3.1 - 12.5 |

| Serratia marcescens | 0.8 - 3.1 | 0.8 - 3.1 | 12.5 - 50 |

| Pseudomonas aeruginosa | >100 | >100 | >100 |

| Staphylococcus aureus | 3.1 - 12.5 | 6.3 - 25 | >100 |

Data compiled from published abstracts. Exact ranges may vary based on specific strains tested.

Preclinical and Clinical Development

Preclinical Studies

Preclinical in vivo studies in mice demonstrated the oral efficacy of this compound in treating systemic infections caused by various Gram-negative bacteria. Its potency was comparable to oxolinic acid and superior to nalidixic acid.

Clinical Trials

A significant clinical study of this compound was a double-blind trial conducted in 1979, comparing its efficacy and safety to nalidixic acid in the treatment of chronic complicated urinary tract infections.[1]

-

Study Design: A double-blind, randomized, controlled trial.

-

Patient Population: Patients with chronic complicated urinary tract infections.

-

Treatment Arms:

-

This compound: 1.5 g/day

-

Nalidixic Acid: 3.0 g/day

-

-

Duration of Treatment: 5 days.

-

Primary Endpoints: Clinical efficacy (resolution of symptoms) and bacteriological efficacy (eradication of the causative pathogen).

The workflow for this clinical trial is illustrated below.

The results of this trial are summarized in the table below.

| Outcome | This compound (1.5 g/day ) | Nalidixic Acid (3.0 g/day ) |

| Clinical Efficacy | ||

| - Effective Ratio | 36.2% | 34.9% |

| Bacteriological Efficacy | ||

| - Similar efficacy | Reported | Reported |

Data from the abstract of Ohkawa et al., 1979.[1]

Human Pharmacokinetics

In 1980, a high-pressure liquid chromatography (HPLC) method was developed for the determination of this compound and its metabolites in human serum and urine. This indicates that human pharmacokinetic studies were conducted. The development of this assay was crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

Conclusion

This compound was a promising first-generation quinolone antibacterial agent developed by Sumitomo Chemical Co., Ltd. in the late 1970s. It demonstrated potent in vitro and in vivo activity against a range of Gram-negative pathogens, with a mechanism of action centered on the inhibition of bacterial DNA gyrase. Early clinical data suggested comparable efficacy to the existing standard of care at the time, nalidixic acid, for urinary tract infections. However, the lack of publicly available information on its development after the early 1980s suggests that its progression to market was likely halted. The reasons for this are not documented but could be related to a variety of factors including the emergence of more potent second-generation fluoroquinolones, strategic business decisions, or undisclosed safety or efficacy findings in later-stage trials. This technical guide provides a consolidated overview of the foundational scientific and clinical research that defined the early development of this compound.

References

An In-depth Technical Guide to the Core Properties of Miloxacin (CAS Number: 37065-29-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miloxacin, with the CAS registry number 37065-29-5, is a quinolone antibiotic.[1] This class of synthetic broad-spectrum antibacterial agents acts by inhibiting bacterial DNA synthesis.[2] this compound is specifically active against gram-negative bacteria and exhibits chemotherapeutic properties comparable to those of older quinolones like oxolinic acid and nalidixic acid.[3][4] This technical guide provides a comprehensive overview of the core physicochemical, pharmacological, and mechanistic properties of this compound, intended to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 37065-29-5 | [1] |

| Molecular Formula | C₁₂H₉NO₆ | [1][3] |

| Molecular Weight | 263.21 g/mol | [1][3] |

| IUPAC Name | 5-methoxy-8-oxo-[5]dioxolo[4,5-g]quinoline-7-carboxylic acid | [1] |

| Appearance | Solid powder | [3] |

| Melting Point | 264°C (decomposes) | [6] |

| Solubility | Soluble in DMSO. Data on aqueous solubility is not readily available. | [3] |

| pKa (predicted) | 2.195 | |

| XLogP (predicted) | 0.487 |

Mechanism of Action

This compound, like other quinolone antibiotics, exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase.[2] DNA gyrase is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[2][7]

The mechanism involves the following key steps:

-

Formation of a Ternary Complex: this compound binds to the complex formed between DNA gyrase and bacterial DNA.[2]

-

Inhibition of DNA Re-ligation: The binding of this compound stabilizes the transient double-strand breaks created by DNA gyrase, preventing the re-ligation of the DNA strands.[2]

-

Induction of Cell Death: The accumulation of these stable, cleaved DNA complexes leads to the inhibition of DNA replication and transcription, ultimately triggering bacterial cell death.[7]

Antibacterial Activity

This compound has demonstrated significant in vitro activity against a variety of gram-negative bacteria, particularly members of the Enterobacteriaceae family.[4] Its efficacy is comparable to that of oxolinic acid and is reported to be 8 to 16 times greater than that of nalidixic acid against these organisms.[4] A summary of the Minimum Inhibitory Concentrations (MICs) for this compound against selected bacterial species is provided in Table 2.

Table 2: In Vitro Antibacterial Activity of this compound (MICs)

| Bacterial Species | MIC (µg/mL) | Reference(s) |

| Escherichia coli | 0.2 | [4] |

| Klebsiella pneumoniae | 0.2 | [4] |

| Proteus mirabilis | 0.4 | [4] |

| Proteus vulgaris | 0.4 | [4] |

| Serratia marcescens | 0.4 | [4] |

| Pseudomonas aeruginosa | 25 | [4] |

| Staphylococcus aureus | 12.5 | [4] |

Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound, such as oral bioavailability, plasma protein binding, metabolism, and elimination half-life, are not extensively reported in publicly available literature. The majority of search results on this topic are confounded by the similarly named but structurally distinct fluoroquinolone, Moxifloxacin. Further research is required to fully characterize the pharmacokinetic profile of this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, standard methodologies for quinolone antibiotics can be applied.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as DMSO.

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, known concentration of this compound. This is achieved by adding the appropriate volume of the stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each agar plate, including the control.

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl₂), ATP, and relaxed plasmid DNA (e.g., pBR322) as the substrate.

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction tubes. A control tube with the solvent alone is also prepared.

-

Enzyme Addition: A known amount of purified bacterial DNA gyrase is added to each reaction tube to initiate the supercoiling reaction.

-

Incubation: The reaction mixtures are incubated at 37°C for a specific period (e.g., 30-60 minutes) to allow for DNA supercoiling.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Visualization and Analysis: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound.

Toxicity

Conclusion

This compound is a quinolone antibiotic with potent in vitro activity against a range of gram-negative bacteria, functioning through the inhibition of bacterial DNA gyrase. While its basic physicochemical properties and mechanism of action are established, there is a notable lack of comprehensive pharmacokinetic and toxicological data in the available literature. This guide summarizes the current knowledge on this compound, highlighting areas where further research is needed to fully understand its potential as a therapeutic agent. The provided experimental protocols offer a starting point for the in vitro characterization of this compound and similar compounds.

References

- 1. Decreased protein binding of moxifloxacin in patients with sepsis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. obaid.info [obaid.info]

- 3. dempochem.com [dempochem.com]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Decreased protein binding of moxifloxacin in patients with sepsis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Miloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Miloxacin, a quinolone carboxylic acid derivative. While quantitative data for this compound is limited in readily available literature, this document synthesizes the existing qualitative information and presents a detailed analysis of the closely related fluoroquinolone, Moxifloxacin, to offer valuable context for researchers. The guide includes a summary of antibacterial activity, detailed experimental protocols for determining such activity, and visual representations of the mechanism of action and experimental workflows.

Introduction

This compound is a quinolone antibacterial agent, structurally related to nalidixic acid and oxolinic acid.[1][2] It demonstrates activity against a range of bacteria, primarily Gram-negative organisms.[1][2] Understanding the in vitro antibacterial spectrum of a compound is a critical step in the drug development process, providing foundational data for further preclinical and clinical investigation. This guide aims to consolidate the available information on this compound's activity and provide a framework for its evaluation.

Antibacterial Spectrum of this compound (Qualitative Summary)

Published research indicates that this compound exhibits the following antibacterial properties:

-

Gram-Negative Bacteria: this compound is active against a variety of Gram-negative bacteria, with notable efficacy against members of the Enterobacteriaceae family and Haemophilus species.[1][2] Its in vitro activity against these organisms is reported to be comparable to that of oxolinic acid and superior to nalidixic acid.[1][2]

-

Gram-Positive Bacteria: The activity of this compound against Gram-positive bacteria is more limited. It is reported to be less active against staphylococci than oxolinic acid.[1] In vivo studies in mice have shown it to be inactive against Streptococcus pyogenes at the maximum tested doses.[1]

-

Anaerobic Bacteria: this compound has demonstrated some activity against anaerobic bacteria.[1]

-

Pseudomonas aeruginosa: The activity of this compound against Pseudomonas aeruginosa is reported to be low.[1]

Quantitative Antibacterial Spectrum: A Focus on Moxifloxacin

Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, this section presents a comprehensive summary of the in vitro activity of a closely related and well-characterized fluoroquinolone, Moxifloxacin. This data provides a valuable reference point for understanding the potential spectrum of newer generation quinolones.

Data Presentation

The following tables summarize the MIC values for Moxifloxacin against a wide range of clinically relevant bacterial isolates.

Table 1: In Vitro Activity of Moxifloxacin against Gram-Positive Aerobes

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 110 | 0.06 | 0.12 | - |

| Staphylococcus aureus (methicillin-resistant) | - | - | - | - |

| Streptococcus pneumoniae | 136 | 0.25 | 0.5 | - |

| Streptococcus pyogenes | 194 | 0.25 | 0.5 | - |

| Enterococcus faecalis | 149 | - | - | 0.5 - 16 |

| Enterococcus faecium | 149 | - | - | 2 - 4 |

Table 2: In Vitro Activity of Moxifloxacin against Gram-Negative Aerobes

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 663 (NAL-susceptible) | 0.12 | 0.5 | - |

| Klebsiella pneumoniae | 663 (NAL-susceptible) | 0.12 | 0.5 | - |

| Proteus mirabilis | 663 (NAL-susceptible) | 0.12 | 0.5 | - |

| Pseudomonas aeruginosa | 128 (ciprofloxacin-susceptible) | 2 | 4 | - |

| Haemophilus influenzae | 97 | - | - | 0.03 - 0.06 |

| Moraxella catarrhalis | 40 | - | - | 0.06 - 0.25 |

Table 3: In Vitro Activity of Moxifloxacin against Anaerobic Bacteria

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis | 923 | ≤1 | - | - |

| Bacteroides thetaiotaomicron | 923 | ≤2 | - | - |

| Clostridium perfringens | - | - | - | - |

| Peptostreptococcus spp. | - | - | - | - |

Note: The data presented for Moxifloxacin is compiled from various sources and is intended for comparative purposes. The absence of data for certain fields indicates that it was not available in the cited literature.

Experimental Protocols

The determination of in vitro antibacterial activity is typically performed using standardized methods. The following are detailed protocols for common assays.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared at a known concentration. A series of twofold dilutions are then made in a multi-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours) under appropriate atmospheric conditions (e.g., ambient air for aerobes, anaerobic conditions for anaerobes).

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Agar Dilution Method for MIC Determination

This method involves the incorporation of the antimicrobial agent into an agar medium.

-

Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions as described above.

-

Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.

Mechanism of Action and Experimental Workflow

Signaling Pathway: Quinolone Mechanism of Action

Quinolone antibiotics, including this compound, exert their antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3][4] This leads to the disruption of DNA synthesis and repair, ultimately resulting in bacterial cell death.

Caption: Mechanism of action of this compound, a quinolone antibiotic.

Experimental Workflow: In Vitro Antibacterial Spectrum Determination

The following diagram illustrates a typical workflow for determining the in vitro antibacterial spectrum of a test compound.

Caption: Experimental workflow for determining the in vitro antibacterial spectrum.

Conclusion

This compound is a quinolone antibiotic with a documented spectrum of activity primarily against Gram-negative bacteria. While comprehensive quantitative MIC data for this compound is not widely available in recent literature, the qualitative information, in conjunction with the detailed data for the related compound Moxifloxacin, provides a valuable foundation for researchers in the field of antibacterial drug discovery and development. The standardized protocols and workflows presented in this guide offer a clear framework for conducting further in vitro evaluations of this compound and other novel antimicrobial agents.

References

- 1. In vitro activity of moxifloxacin against 923 anaerobes isolated from human intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tentative minimum inhibitory concentration and zone diameter breakpoints for moxifloxacin using BSAC criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tentative minimum inhibitory concentration and zone diameter breakpoints for moxifloxacin using BSAC criteria. | Semantic Scholar [semanticscholar.org]

Unraveling the Journey of Miloxacin: A Deep Dive into its Pharmacokinetics and Metabolism in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic fate of miloxacin, a synthetic antibacterial agent, in rats. By synthesizing key research findings, this document aims to be an essential resource for professionals involved in drug discovery and development.

Pharmacokinetic Profile

The absorption, distribution, and excretion of this compound have been characterized in rats following oral administration. The compound is readily absorbed, reaching peak serum concentrations that are dose-dependent.

Serum Concentration

Following a single oral dose, this compound's peak serum levels are typically observed within one hour. Studies have shown a clear dose-response relationship in serum concentrations.

Table 1: Peak Serum Concentrations of this compound in Rats After a Single Oral Dose [1]

| Dose (mg/kg) | Peak Serum Level (µg/mL) | Time to Peak (h) |

| 20 | ~20 | 1 |

| 50 | ~40 | 1 |

| 100 | ~60 | 1 |

A study utilizing 14C-labeled this compound in female rats at a dose of 50 mg/kg further elucidated the drug's distribution. The peak concentration of 14C in the serum occurred between 1 to 2 hours after administration, reaching approximately 60 µg equivalent of this compound per mL.[2]

Distribution

This compound distributes widely into various tissues.[2] Following oral administration of 14C-miloxacin in female rats, high concentrations of radioactivity were found in the serum, liver, and kidney, with peak levels of approximately 60 µg equivalent of this compound per gram of tissue.[2] Notably, the concentrations of the unchanged parent drug were higher in the serum and kidney compared to the liver.[2] Studies also indicate sex-related differences, with 14C concentrations in serum and tissues being generally 1.2 to 1.6 times higher in female rats than in males.[2]

Excretion

This compound is eliminated from the body through both renal and fecal routes. The excretion of 14C-miloxacin was rapid, with approximately 30% of the radioactivity recovered in the urine and 60% in the feces within 48 hours of oral administration in female rats.[2]

Urinary recovery of the parent drug over a 24-hour period post-treatment is relatively low, ranging from 3.2% to 6.5% of the administered oral dose.[1] Biliary excretion also plays a role in the elimination of this compound. In rats that received a 50 mg/kg oral dose, 4.6% of the administered this compound was excreted in the bile within a 20-hour period.[1]

Metabolism

The metabolism of this compound in rats involves several biotransformation pathways. The primary metabolites identified are a demethoxy derivative (M-1) and a glucuronide conjugate of the parent drug.[2] Additionally, five other minor metabolites have been identified.[2] There appears to be a sex difference in the metabolic capacity, with female rats showing a lower capacity for glucuronic acid conjugation compared to male rats.[2]

Experimental Protocols

The following section details the methodologies employed in the key studies investigating the pharmacokinetics and metabolism of this compound in rats.

Animal Models

Studies have utilized mouse, rat, and dog models.[1] For rat-specific studies, both male and female rats have been used.[2]

Drug Administration

This compound was administered as a single oral dose.[1] In studies involving radiolabeled compounds, 14C-miloxacin was administered orally to female rats at a dose of 50 mg/kg.[2]

Sample Collection and Analysis

-

Serum/Plasma: Blood samples were collected at various time points post-administration to determine serum concentrations of this compound.[1]

-

Urine and Feces: Excreta were collected over specified periods (e.g., 24 or 48 hours) to quantify the extent of urinary and fecal excretion.[1][2]

-

Bile: For biliary excretion studies, bile was collected from cannulated bile ducts.[1]

-

Tissues: In distribution studies, various tissues such as the liver and kidney were collected for analysis.[2]

-

Analytical Techniques: The concentrations of this compound and its metabolites in biological samples were determined using methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), coupled with scintillation counting for radiolabeled studies.[2]

References

Miloxacin: An In-Depth Technical Guide on a Data-Scarce Compound

A comprehensive review of publicly available scientific literature reveals a significant lack of in-depth technical data on the solubility and stability of the antibiotic miloxacin. While information is readily available for the similarly named fluoroquinolone, moxifloxacin, detailed experimental protocols and quantitative data for this compound remain largely unpublished in accessible resources.

This technical guide aims to address the current information gap by summarizing the limited available data for this compound and, where relevant, drawing cautious comparisons to the well-characterized moxifloxacin to highlight potential areas for future research. It is crucial to emphasize that the information presented herein is based on sparse sources, and further experimental validation is necessary for any practical application.

This compound: Chemical Identity

This compound is an antibiotic with the chemical formula C₁₂H₉NO₆ and a molecular weight of 263.21 g/mol . It is identified by the CAS Number 37065-29-5.

Solubility Profile of this compound

Quantitative data on the solubility of this compound in various aqueous and organic solvents is not extensively documented in publicly available literature. One supplier, MedKoo Biosciences, indicates that this compound is soluble in dimethyl sulfoxide (DMSO)[1]. However, the exact solubility limit (e.g., in mg/mL or molarity) is not provided.

For a comprehensive understanding of its biopharmaceutical properties, detailed solubility studies in the following solvents would be essential:

-

Aqueous Buffers: Solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) is critical for predicting its absorption in the gastrointestinal tract.

-

Organic Solvents: Data on solubility in solvents such as ethanol, methanol, acetonitrile, and acetone would be valuable for formulation development and analytical method design.

-

Biorelevant Media: Solubility in simulated gastric and intestinal fluids (SGF and SIF) would provide more accurate insights into its in vivo dissolution behavior.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is typically reported in mg/mL or mol/L.

Stability Profile of this compound

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify the likely degradation pathways and to develop stability-indicating analytical methods.

Typical Stress Conditions:

-

Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80 °C).

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature.

-

Photostability: Exposure to light according to ICH Q1B guidelines, which specify illumination with both cool white fluorescent and near-ultraviolet lamps.

-

Thermal Stability: Exposure to dry heat at elevated temperatures (e.g., 60-100 °C).

Experimental Protocol: A General Approach to Forced Degradation

Methodology:

-

Sample Preparation: Solutions of this compound at a known concentration (e.g., 1 mg/mL) are prepared in the respective stress media. A control sample is stored under normal conditions.

-

Stress Application: The samples are subjected to the stress conditions for a defined period. Samples are withdrawn at various time points.

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact drug from any degradation products.

-

Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the this compound peak to ensure that no degradation products are co-eluting.

-

Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of the degradation products.

Visualization of Experimental Workflow

To facilitate a clear understanding of the necessary experimental procedures, a logical workflow for a comprehensive solubility and stability study of this compound is presented below.

Caption: Workflow for this compound Solubility and Stability Studies.

Conclusion and Future Directions

The current publicly available data on the solubility and stability of this compound is insufficient to provide a comprehensive technical guide for researchers and drug development professionals. The information gap highlights a critical need for foundational physicochemical characterization of this antibiotic.

Future research should focus on conducting systematic solubility studies across a range of solvents and pH values. Furthermore, comprehensive forced degradation studies are imperative to understand its degradation pathways, establish its intrinsic stability, and enable the development of validated stability-indicating analytical methods. The generation of this fundamental data will be instrumental in facilitating any future development of this compound as a therapeutic agent.

References

Miloxacin's Engagement with Bacterial Gyrase: A Technical Guide to the Target Binding Site

For Researchers, Scientists, and Drug Development Professionals

The Quinolone Binding Pocket: A Ternary Complex

Miloxacin, like other quinolones, does not bind effectively to DNA gyrase or DNA alone. Instead, its antibacterial activity stems from the formation of a stable ternary complex composed of the gyrase enzyme, the bacterial DNA, and the quinolone molecule itself.[1] This complex traps the enzyme in a transient state of its catalytic cycle, specifically after it has made a double-strand break in the DNA but before it can re-ligate the strands.[2][3] This stabilization of the "cleavage complex" is the pivotal event that leads to the inhibition of DNA replication and transcription, ultimately triggering bacterial cell death.[3]

The binding pocket for quinolones is not a pre-existing cavity on the enzyme but is formed at the interface of the GyrA and GyrB subunits and the cleaved DNA.[1][4] This pocket is characterized by interactions with specific amino acid residues within the Quinolone Resistance-Determining Region (QRDR) of the GyrA subunit and, to a lesser extent, the GyrB subunit.[1][4]

The Quinolone Resistance-Determining Region (QRDR)

The QRDR is a "hot spot" for mutations that confer resistance to quinolone antibiotics. This region is located in the N-terminal domain of the GyrA subunit, in close proximity to the active site tyrosine (Tyr122) which forms a covalent bond with the DNA during the cleavage-rejoining reaction.[5] In Escherichia coli, the QRDR of GyrA spans amino acids 67 to 106.[6] Mutations within this region, most commonly at Serine-83 and Aspartate-87, can reduce the binding affinity of quinolones, leading to decreased susceptibility.[5][6]

While the majority of resistance-conferring mutations are found in GyrA, mutations in the GyrB subunit have also been identified, suggesting that residues from both subunits contribute to the formation of the complete quinolone-binding pocket.[1][4]

Key Molecular Interactions

The binding of a quinolone molecule within the gyrase-DNA complex is a multi-faceted interaction involving:

-

Intercalation into Cleaved DNA: The planar quinolone molecule intercalates into the DNA at the site of the double-strand break, stacking between the DNA bases.[7]

-

Interaction with GyrA Residues: The carboxyl group at position 3 and the keto group at position 4 of the quinolone core are crucial for activity. These groups are thought to interact with GyrA residues, such as Serine-83 and Aspartate-87 in E. coli, through a non-covalent bridge mediated by a magnesium ion.[8][9]

-

Role of the C-7 Substituent: The substituent at the C-7 position of the quinolone ring system extends towards the GyrB subunit.[10][11] This interaction is thought to contribute to the potency and spectrum of activity of different quinolones.

-

Water-Metal Ion Bridge: A key feature of the quinolone binding is a water-metal ion bridge, where a magnesium ion coordinates with both the quinolone and specific residues in the GyrA subunit, further stabilizing the ternary complex.[8]

Quantitative Analysis of Fluoroquinolone Binding

While specific IC50 and Ki values for this compound are not available, the following table summarizes the inhibitory concentrations of the related fluoroquinolone, Moxifloxacin, against DNA gyrase from different bacterial species. This data provides a quantitative context for the potency of this class of antibiotics.

| Compound | Target Enzyme | Bacterial Species | IC50 (µM) |

| Moxifloxacin | DNA Gyrase | S. pneumoniae | 10 |

| Moxifloxacin | DNA Gyrase | E. coli | 1.6 |

Note: IC50 is the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data is sourced from Cambau et al., 2009 as cited in PDB-101.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of quinolones with bacterial gyrase.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent negative supercoiling of relaxed circular DNA by DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a master mix containing (final concentrations): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL BSA, and relaxed pBR322 plasmid DNA (~5 nM).

-

Inhibitor Addition: Aliquot the reaction mixture into individual tubes and add varying concentrations of the test compound (e.g., this compound). Include a no-inhibitor control.

-

Enzyme Addition: Add a defined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil >95% of the relaxed plasmid in 30 minutes at 37°C) to each reaction.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Analyze the DNA topology by electrophoresis on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry to determine the IC50 value.

DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the gyrase-mediated cleaved DNA complex.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a master mix containing (final concentrations): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL BSA, and supercoiled pBR322 plasmid DNA (~5 nM). Note the absence of ATP, which is not required for quinolone-induced cleavage.

-

Inhibitor and Enzyme Addition: Aliquot the mixture and add varying concentrations of the test compound, followed by a higher concentration of DNA gyrase than used in the supercoiling assay.

-

Incubation: Incubate at 37°C for 30 minutes to allow for the formation of the cleavage complex.

-

Complex Trapping: Add SDS (to a final concentration of 0.2-0.5%) and Proteinase K (to a final concentration of 0.1-0.2 mg/mL) to denature the gyrase and digest the protein, leaving the covalently attached DNA.

-

Incubation: Incubate for an additional 30 minutes at 37°C.

-

DNA Purification: Purify the DNA by phenol-chloroform extraction and ethanol precipitation.

-

Agarose Gel Electrophoresis: Analyze the DNA on a 1% agarose gel. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the double-strand break.

-

Visualization and Quantification: Stain and visualize the gel. The amount of linear DNA is quantified to determine the concentration-dependent effect of the compound.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Caption: this compound's mechanism of action leading to bacterial cell death.

Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Logical Relationship: Formation of the Quinolone Binding Pocket

Caption: Components forming the quinolone binding pocket.

References

- 1. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 3. benchchem.com [benchchem.com]

- 4. Crystallization and initial crystallographic analysis of covalent DNA-cleavage complexes of Staphyloccocus aureus DNA gyrase with QPT-1, moxifloxacin and etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystallization and initial crystallographic analysis of covalent DNA-cleavage complexes of Staphyloccocus aureus DNA gyrase with QPT-1, moxifloxacin and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

Absorption and Excretion of Miloxacin in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Miloxacin, a synthetic quinolone antibacterial agent, in various animal models. The information presented herein is intended to support research and development efforts by providing key pharmacokinetic data and detailed experimental methodologies.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound following a single oral dose in mice, rats, and dogs.[1] These data are crucial for understanding the bioavailability and disposition of the compound in different species.

Table 1: Peak Serum Levels of this compound in Animal Models [1]

| Animal Model | Dose (mg/kg) | Peak Serum Level (Cmax; µg/mL) | Time to Peak (Tmax; h) |

| Mice | 20 | 15 | 0.5 |

| 50 | 60 | 0.5 | |

| 100 | 80 | 0.5 | |

| Rats | 20 | 20 | 1 |

| 50 | 40 | 1 | |

| 100 | 60 | 1 | |

| Dogs | 20 | 20 | 1 |

| 50 | 40 | 1 | |

| 100 | 60 | 1 |

Table 2: Excretion of this compound in Rats [1]

| Excretion Route | Dose (mg/kg) | Percentage of Dose Excreted | Time Period (h) |

| Urinary | 20 - 100 | 3.2 - 6.5% | 24 |

| Biliary | 50 | 4.6% | 20 |

Experimental Protocols

The following sections detail the methodologies for key experiments in the evaluation of this compound's pharmacokinetics. These protocols are based on established practices for studying quinolone antibiotics in animal models.

Animal Models and Housing

-

Species: Male mice, rats (e.g., Wistar or Sprague-Dawley), and beagle dogs are commonly used.[1]

-

Health Status: Animals should be healthy and specific-pathogen-free.

-

Acclimatization: A minimum of a one-week acclimatization period to the laboratory environment is recommended before the study.

-

Housing: Animals should be housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum, with fasting overnight before oral administration.

Drug Administration

Oral Administration (Gavage)

-

Preparation of Dosing Solution: this compound is suspended in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (CMC) solution.

-

Dose Calculation: The volume to be administered is calculated based on the most recent body weight of the animal.

-

Administration: A gavage needle of appropriate size is used to administer the suspension directly into the stomach. For rats, the procedure involves gently restraining the animal and passing the gavage tube over the tongue into the esophagus.

Sample Collection

Blood Sampling

-

Route: Blood samples are typically collected from the tail vein in rats or the jugular vein in dogs.

-

Time Points: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Urine Collection

-

Housing: Rats are housed individually in metabolic cages designed to separate urine and feces.[2][3]

-

Collection: Urine is collected over a specified period, typically 24 hours.[1] The collection funnels and tubes may be chilled to minimize degradation of analytes.

-

Processing: The total volume of urine is measured, and an aliquot is stored frozen for analysis.

Bile Collection (in Rats) [4][5][6][7]

-

Surgical Procedure:

-

Animals are anesthetized.

-

A midline abdominal incision is made to expose the common bile duct.

-

The bile duct is cannulated with a flexible catheter (e.g., polyethylene tubing).

-

The catheter is exteriorized, typically through a subcutaneous tunnel to the dorsal neck region, to allow for bile collection in conscious, mobile animals.

-

-

Collection: Bile is collected at timed intervals for a specified duration (e.g., 20 hours).[1]

-

Processing: The volume of bile is recorded, and samples are stored frozen until analysis.

Bioanalytical Method - High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in plasma, urine, and bile is quantified using a validated HPLC method. While the specific parameters for this compound analysis are not detailed in the available literature, a general protocol for quinolone analysis is as follows:

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method. An organic solvent like acetonitrile is added to the plasma sample, vortexed, and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for injection.[8][9]

-

Urine/Bile: Samples are typically diluted with the mobile phase or a suitable buffer before injection.

-

-

HPLC System: A standard HPLC system equipped with a UV or fluorescence detector is used.

-

Chromatographic Conditions (Representative):

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly employed.[10][11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for this compound (e.g., around 295 nm for similar quinolones).[10][11]

-

-

Quantification: A calibration curve is constructed using standards of known this compound concentrations in the corresponding biological matrix. The concentration in the unknown samples is determined by comparing their peak areas to the calibration curve.

Visualizations of Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the study of this compound's absorption and excretion.

References

- 1. Absorption and excretion of this compound in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. harvardapparatus.com [harvardapparatus.com]

- 4. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Maximising the success of bile duct cannulation studies | NC3Rs [nc3rs.org.uk]

- 7. criver.com [criver.com]

- 8. scielo.br [scielo.br]

- 9. Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

Methodological & Application

Application Notes and Protocols: Miloxacin Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology and antimicrobial drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This value is crucial for assessing the potency of new antimicrobial compounds, monitoring the emergence of resistant bacterial strains, and guiding the selection of effective therapeutic strategies.[1][3] This document provides a detailed protocol for determining the MIC of miloxacin, a quinolone antibiotic, using the broth microdilution method, a gold standard in antimicrobial susceptibility testing.[1]

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the antimicrobial agent in a liquid growth medium.[2][4] Following a specific incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent at which no visible growth is observed.[1][2]

Data Presentation

The quantitative results of a this compound MIC assay are typically presented in a tabular format, allowing for a clear comparison of its activity against different bacterial strains.

Table 1: Example of this compound MIC Data Summary

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |

| Escherichia coli | 25922 | 0.06 | 0.03 - 0.12 |

| Staphylococcus aureus | 29213 | 0.12 | 0.06 - 0.25 |

| Pseudomonas aeruginosa | 27853 | 1 | 0.5 - 2 |

| Streptococcus pneumoniae | 49619 | 0.25 | 0.12 - 0.5 |

Note: The values presented in this table are for illustrative purposes and should be determined experimentally for each specific bacterial isolate.

Experimental Protocols

This section details the standardized protocol for determining the MIC of this compound using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5]

Materials and Reagents

-

This compound powder

-

Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (including quality control strains)

-

Tryptic Soy Agar (TSA) or other suitable solid media

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Sterile pipettes and tips

-

Incubator (35°C ± 2°C)

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol

Day 1: Preparatory Steps

-

Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

Bacterial Culture: Streak the bacterial isolates from a frozen stock onto a non-selective agar medium (e.g., Tryptic Soy Agar) to obtain isolated colonies. Incubate for 18-24 hours at 35°C.

Day 2: Assay Performance

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the same morphological type from the agar plate.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] This can be done using a spectrophotometer (OD at 625 nm) or a turbidimeter.

-

Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]

-

-

Preparation of this compound Dilutions in a 96-Well Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Prepare an intermediate dilution of the this compound stock solution in CAMHB.

-

Add 200 µL of the highest this compound concentration to be tested into well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

-

The final volume in each test well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Day 3: Incubation and Result Interpretation

-

Incubation: Incubate the microtiter plate in an ambient air incubator at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC:

-

Following incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[2][3]

-

Record the MIC value in µg/mL.

-

Quality Control

It is imperative to include a known quality control (QC) strain with a defined this compound MIC range in each assay run. This ensures the reliability and reproducibility of the results. The obtained MIC for the QC strain should fall within the established acceptable range.

Conclusion

The broth microdilution method is a robust and reliable technique for determining the Minimum Inhibitory Concentration of this compound. Adherence to a standardized protocol is critical for generating accurate and reproducible data, which is essential for the evaluation of antimicrobial efficacy and for guiding clinical applications.

References

High-Performance Liquid Chromatography Method for the Determination of Moxifloxacin

This application note provides a comprehensive overview and a detailed protocol for the analysis of Moxifloxacin using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is applicable for the quantification of Moxifloxacin in bulk drug, pharmaceutical formulations, and biological matrices, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for determining its concentration in various samples for pharmacokinetic studies, therapeutic drug monitoring, and quality assurance of pharmaceutical products.[3][4][5] High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high sensitivity, specificity, and accuracy.[3][6] This document outlines a validated RP-HPLC method for the determination of Moxifloxacin.

Chromatographic Conditions

A summary of various reported chromatographic conditions for the HPLC analysis of Moxifloxacin is presented in Table 1. These methods primarily utilize a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier.

Table 1: Summary of Reported HPLC Chromatographic Conditions for Moxifloxacin Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | Hypersil® BDS C18 (250×4.6 mm, 5µm)[1][3] | Agela Technology, Venosil XBP C18 (250 mm x 4.6 mm, 10 µm)[7] | Inersil ODS C18 (50 x 4.6mm, 5µm) | Luna C-18 (250 x 4.6 mm, 5µ)[6] |

| Mobile Phase | 20 mM Ammonium dihydrogen orthophosphate (pH 3) and Acetonitrile (75:25)[1][3] | Phosphate buffer and Methanol (18:7 v/v)[7] | 0.1% Triethylamine in water and Methanol | Buffer (2 ml Orthophosphoric acid in 1000 ml water, pH 2.5 with Triethylamine) and Methanol (55:45)[6] |

| Flow Rate | 1.5 ml/min[1][3] | 1.3 mL/min[7] | 1.0 ml/min | 1.0 ml/min[6] |

| Detection | UV at 295 nm[1][3] | UV at 293 nm[7] | UV at 293 nm | UV at 293 nm[6] |

| Column Temperature | Not Specified | 50°C[7] | Not Specified | 25°C[6] |

| Injection Volume | 25 µl[3] | Not Specified | 2 µL | 10µl[6] |

| Retention Time | Not Specified | 9.99 min[7] | 2.8 min | 5.855[6] |

Method Validation Summary

The presented HPLC methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.[7] A summary of the validation parameters is provided in Table 2.

Table 2: Summary of Method Validation Parameters for Moxifloxacin Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range (µg/ml) | 0.125 - 16[1][3] | Not Specified | 20 - 60 | 20 - 60[6] |

| Correlation Coefficient (R²) | > 0.999[1][3] | 0.999[7] | 0.999 | 0.9990[6] |

| Accuracy (% Recovery) | 97.7 - 107.6%[1][3] | Not Specified | 99.3 - 102% | 99.3% - 100.2%[6] |

| Precision (RSD %) | Within day: < 4.07%, Between days: < 5.09%[1][3] | Not Specified | Intraday: 0.6%, Interday: 0.7% | Inter-day: 0.95%[6] |

| Limit of Detection (LOD) (µg/ml) | Not Specified | 0.029[7] | 1.8 | Not Specified |

| Limit of Quantification (LOQ) (µg/ml) | Not Specified | 0.095[7] | 5.6 | Not Specified |

Experimental Protocol

This section provides a detailed step-by-step protocol for the determination of Moxifloxacin using a representative RP-HPLC method.

1. Materials and Reagents

-

Moxifloxacin Hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium dihydrogen orthophosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Triethylamine (AR grade)

-

Water (Milli-Q or equivalent)

-

0.45 µm membrane filters

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.

-

C18 analytical column (e.g., Hypersil® BDS C18, 250×4.6 mm, 5µm).

-

Data acquisition and processing software.

3. Preparation of Solutions

-

Mobile Phase (Method 1): Prepare a 20 mM solution of ammonium dihydrogen orthophosphate in water and adjust the pH to 3 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is a mixture of this buffer and acetonitrile in the ratio of 75:25 (v/v). Degas the mobile phase before use.[1][3]

-

Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of Moxifloxacin Hydrochloride reference standard and dissolve it in a 100 ml volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 µg/ml).

4. Sample Preparation

-

Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Moxifloxacin and transfer it to a 100 ml volumetric flask. Add about 70 ml of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

-

Plasma Samples: To 250 µl of plasma, add 25 µl of an internal standard solution (e.g., 250 µg/ml tinidazole). Add 0.5 ml of methanol to precipitate the proteins. Vortex the mixture for 30 seconds and then centrifuge at 1006 ×g for 7 minutes. Inject a 25 µl aliquot of the supernatant into the HPLC system.[3]

5. Chromatographic Analysis

-

Set up the HPLC system with the chromatographic conditions specified in Table 1 (Method 1).

-

Inject 25 µl of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak area for Moxifloxacin.